![molecular formula C19H15BrClN3O4 B4537708 1-[(2-bromo-4-chlorophenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4537708.png)
1-[(2-bromo-4-chlorophenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide
Description
Pyrazole derivatives are a class of compounds widely studied for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and material science. The compound , belonging to this class, likely shares common synthesis pathways and chemical behaviors with other pyrazole derivatives.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multi-step reactions, including condensation, nucleophilic addition, and cyclization processes. For instance, Kumara et al. (2018) described the synthesis of a novel pyrazole derivative characterized by X-ray crystal structure studies, suggesting a detailed synthetic pathway involving elemental analysis, FT-IR, NMR, MS, and UV-visible spectra analysis (Kumara et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using spectroscopic methods and crystallography. The study by Kumara et al. (2018) also highlighted the molecular geometry and electronic structures, providing insights into the compound's conformation and stabilizing interactions, such as hydrogen bonds and π-π stacking interactions (Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including substitutions and transformations, influenced by their functional groups. For example, reactions involving bromo and chloro substituents might facilitate further functionalization or coupling reactions, contributing to the compound's versatility in synthesis.
Physical Properties Analysis
The physical properties, such as melting points, solubility, and stability, can be inferred from related compounds. Pyrazole derivatives' thermal stability and solubility in organic solvents are crucial for their practical applications and have been studied through methods like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Chemical Properties Analysis
The chemical properties, including reactivity and potential biological activity, are significant for understanding the compound's applications. Pyrazole derivatives are known for their diverse biological activities, which might be relevant for the compound , although its specific activities would require targeted studies.
- Kumara et al. (2018) for synthesis and structural characterization (Kumara et al., 2018).
properties
IUPAC Name |
1-[(2-bromo-4-chlorophenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClN3O4/c20-14-9-12(21)1-3-16(14)28-11-24-6-5-15(23-24)19(25)22-13-2-4-17-18(10-13)27-8-7-26-17/h1-6,9-10H,7-8,11H2,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGGDOVKLJRIOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=NN(C=C3)COC4=C(C=C(C=C4)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-bromo-4-chlorophenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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